Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
Description
Contextualization of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 within Peptide Science
The peptide this compound is a C-terminally amidated heptapeptide (B1575542) with the N-terminus acetylated. Its sequence is composed of the amino acids Histidine (His), Tryptophan (Trp), Alanine (Ala), Valine (Val), Glycine (Gly), and Leucine (Leu).
Table 1: Amino Acid Sequence and Modifications
| Position | Amino Acid | Abbreviation |
| N-terminus | Acetyl Group | Ac |
| 1 | Histidine | His |
| 2 | Tryptophan | Trp |
| 3 | Alanine | Ala |
| 4 | Valine | Val |
| 5 | Glycine | Gly |
| 6 | Histidine | His |
| 7 | Leucine | Leu |
| C-terminus | Amide Group | NH2 |
Historical Perspective of Related Peptide Research and Analog Development
The research trajectory of this compound is intrinsically linked to the study of a class of peptides known as bombesin (B8815690) and gastrin-releasing peptide (GRP). nih.gov Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. nih.gov GRP is its 27-amino acid mammalian counterpart. nih.gov Both peptides share a highly conserved C-terminal sequence, Trp-Ala-Val-Gly-His-Leu-Met-NH2, which is crucial for their biological activity. nih.gov
This conserved C-terminal region is responsible for binding to and activating bombesin receptors, which are overexpressed in various types of cancer cells. This has spurred extensive research into developing synthetic analogs of the bombesin C-terminus for diagnostic and therapeutic purposes in oncology. mdpi.com The sequence His-Trp-Ala-Val-Gly-His-Leu is a variation of this conserved region and has been a subject of interest in the development of novel peptide analogs. Researchers have synthesized numerous analogs, modifying the sequence to enhance receptor affinity, selectivity, and stability. mdpi.com
Research Significance and Applications of this compound as a Model Peptide
This compound is frequently utilized as a model peptide in biochemical and physiological research. myskinrecipes.com Its defined structure and synthetic nature make it an excellent tool for investigating fundamental biological processes. A primary application lies in the study of peptide-receptor interactions and cellular signaling pathways. myskinrecipes.com
In particular, it has been employed in research related to muscle function and metabolism. myskinrecipes.com By observing the effects of this peptide on cellular models, researchers can gain insights into the signaling cascades that govern these physiological processes. Furthermore, its use in structure-activity relationship studies helps to elucidate how specific amino acids within a sequence contribute to its biological activity. myskinrecipes.com
Table 2: Key Research Applications
| Research Area | Specific Application |
| Biochemical Assays | Investigation of effects on cellular signaling pathways. |
| Muscle Function Studies | Exploration of its role in muscle cell metabolism and signaling. |
| Peptide-Receptor Binding | Used as a ligand to study receptor interaction and specificity. |
| Structure-Activity Relationship | Serves as a model to understand how amino acid sequence dictates biological function. myskinrecipes.com |
Rationale for N-Terminal Acetylation and C-Terminal Amidation in Peptide Design
The stability and activity of synthetic peptides are significantly influenced by their terminal structures. In their natural state, the N-terminus possesses a positive charge (due to the amino group), and the C-terminus has a negative charge (due to the carboxyl group). N-terminal acetylation and C-terminal amidation are common chemical modifications employed to enhance the therapeutic potential and stability of peptides.
N-Terminal Acetylation: This modification involves the addition of an acetyl group to the N-terminal amino group. This effectively neutralizes the positive charge. The primary benefits of this modification are:
Increased Stability: Acetylation protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus.
Mimicking Natural Proteins: Many naturally occurring intracellular proteins are acetylated at their N-terminus. This modification can therefore make the synthetic peptide more closely resemble a native protein.
C-Terminal Amidation: This modification replaces the C-terminal carboxyl group with an amide group, thereby neutralizing the negative charge. The key advantages of this modification include:
Enhanced Stability: Amidation increases the resistance of the peptide to degradation by carboxypeptidases, enzymes that act on the C-terminus.
Increased Receptor Binding Affinity: For many biologically active peptides, the amidated form is the active form. This modification can be crucial for proper receptor recognition and binding.
Prolonged Half-Life: By preventing enzymatic degradation, amidation can extend the circulating half-life of the peptide in biological systems.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N13O8/c1-21(2)11-30(36(42)57)52-40(61)33(14-27-17-44-20-48-27)51-34(56)18-46-41(62)35(22(3)4)54-37(58)23(5)49-38(59)31(12-25-15-45-29-10-8-7-9-28(25)29)53-39(60)32(50-24(6)55)13-26-16-43-19-47-26/h7-10,15-17,19-23,30-33,35,45H,11-14,18H2,1-6H3,(H2,42,57)(H,43,47)(H,44,48)(H,46,62)(H,49,59)(H,50,55)(H,51,56)(H,52,61)(H,53,60)(H,54,58)/t23-,30-,31-,32-,33-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVHLSJGMXJXLL-HOXHCGHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N13O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Characterization of Ac His Trp Ala Val Gly His Leu Nh2
Chemical Synthesis of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
The chemical synthesis of this compound is predominantly achieved through a stepwise assembly of its constituent amino acids. This process requires careful selection of synthetic strategies to ensure high yield and purity, particularly due to the reactive side chains of histidine and tryptophan.
Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the production of this compound, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification of intermediates. nih.gov The synthesis is typically performed on a solid support, such as a resin, and proceeds in a C-terminal to N-terminal direction.
For the synthesis of a C-terminally amidated peptide like this one, a Rink Amide resin is a common choice. The synthesis can employ two primary strategies based on the type of Nα-protecting group used for the amino acids: tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).
The Fmoc strategy is widely used due to its milder deprotection conditions. In this approach, the Nα-Fmoc group is removed with a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side chains of reactive amino acids are protected with acid-labile groups. For the synthesis of this compound, a typical side-chain protection scheme would be:
| Amino Acid | Side-Chain Protecting Group |
| Histidine (His) | Trityl (Trt) |
| Tryptophan (Trp) | tert-butyloxycarbonyl (Boc) |
The use of Fmoc-Trp(Boc)-OH is particularly advantageous as it minimizes side reactions associated with the indole (B1671886) side chain of tryptophan during the final acid-mediated cleavage step. sigmaaldrich.com Similarly, the Trt group on the imidazole (B134444) ring of histidine prevents side reactions and racemization, although care must be taken during coupling to minimize this risk. acs.orgresearchgate.net
The Boc strategy , while historically significant, involves harsher acidic conditions for Nα-deprotection (typically trifluoroacetic acid, TFA), and very strong acids like hydrogen fluoride (B91410) (HF) for the final cleavage. This can lead to more side reactions, especially with a sensitive residue like tryptophan.
Optimization of Coupling and Deprotection Conditions
Coupling Reagents: A variety of coupling reagents are available to facilitate the formation of the peptide bond. These reagents activate the C-terminal carboxylic acid of the incoming amino acid. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), or uronium/phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The choice of reagent can impact coupling efficiency and the potential for side reactions like racemization, especially at the histidine residues. acs.org
Optimization Parameters: To ensure complete reactions, several parameters can be optimized:
Reaction Time: Coupling times can be extended for sterically hindered amino acids.
Temperature: While most couplings are performed at room temperature, elevated temperatures can be used to overcome difficult couplings, though this can also increase the risk of side reactions.
Solvents: DMF is a standard solvent, but others like N-methyl-2-pyrrolidone (NMP) or the inclusion of chaotropic salts can help disrupt aggregation of the growing peptide chain on the resin. unifi.it
Monitoring: The completeness of each coupling step can be monitored using qualitative tests like the Kaiser test.
Capping: After each coupling step, a capping step using a reagent like acetic anhydride (B1165640) can be employed. This acetylates any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and forming deletion peptides. This simplifies the final purification process. researchgate.net
The final step in the SPPS of this compound involves the acetylation of the N-terminal histidine. This is typically achieved by treating the deprotected N-terminal amine of the resin-bound peptide with acetic anhydride and a base like diisopropylethylamine (DIPEA) in DMF.
Following synthesis, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. For the Fmoc strategy with Trt and Boc protecting groups, a cleavage cocktail containing a strong acid like TFA is used. Scavengers are added to this cocktail to trap the reactive cationic species generated during deprotection, thereby preventing modification of sensitive residues. A common cleavage cocktail for a peptide containing both histidine and tryptophan is "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol) or a simpler mixture of TFA/triisopropylsilane (TIS)/water, which is effective when the Boc protecting group is used for tryptophan. sigmaaldrich.comthermofisher.com
Fragment Condensation and Convergent Synthesis Approaches for this compound
An alternative to the stepwise synthesis is the fragment condensation or convergent approach. waters.com In this strategy, the peptide is assembled from two or more pre-synthesized protected peptide fragments. For this compound, a possible fragmentation would be the synthesis of two fragments, for example, Ac-His-Trp-Ala-Val-OH and H-Gly-His-Leu-NH2. One fragment would be synthesized on a solid support and then cleaved while keeping its side-chain protection intact. The other fragment would be synthesized and remain on the resin. The two protected fragments are then coupled together, either in solution or on the solid phase.
Potential Fragmentation Strategy for this compound:
| Fragment 1 | Fragment 2 |
| Ac-His(Trt)-Trp(Boc)-Ala-Val-OH | H-Gly-His(Trt)-Leu-Rink Amide Resin |
This approach can be advantageous for long or difficult sequences as it allows for the purification of the intermediate fragments, leading to a purer final product. However, the coupling of large, protected peptide fragments can be challenging and carries a high risk of racemization at the C-terminal amino acid of the activating fragment. springernature.com5z.com
Advanced Purification Techniques for this compound
Following cleavage from the solid support, the crude peptide is a mixture containing the desired product as well as various impurities such as deletion sequences, truncated peptides, and byproducts from side reactions. Therefore, a robust purification strategy is essential to isolate this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the primary technique for both analyzing the purity of the crude peptide and for its purification. knauer.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. In RP-HPLC, the separation is based on the hydrophobicity of the molecules.
Purity Assessment: Analytical RP-HPLC is used to determine the purity of the crude peptide mixture and to monitor the progress of the purification. A typical analytical setup would involve:
Column: A C18 stationary phase is most common for peptides.
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is used.
Solvent A: Water with an ion-pairing agent like 0.1% TFA.
Solvent B: Acetonitrile with 0.1% TFA.
Gradient: A linear gradient from a low to a high percentage of solvent B is run to elute the peptides from the column based on their hydrophobicity.
Detection: The eluting peptides are typically detected by UV absorbance at 214 nm and 280 nm (the latter is useful for peptides containing tryptophan).
The purity is determined by integrating the area of the peak corresponding to the target peptide and expressing it as a percentage of the total peak area.
Preparative Chromatography for Scale-Up Synthesis
To obtain larger quantities of pure this compound, preparative RP-HPLC is employed. The principles are the same as analytical HPLC, but the scale is larger.
Key Considerations for Preparative HPLC:
| Parameter | Description |
| Column Size | Columns with a larger internal diameter are used to accommodate higher sample loads. nih.gov |
| Sample Loading | The amount of crude peptide loaded onto the column is optimized to achieve the best separation without overloading the column, which would lead to poor resolution. |
| Flow Rate | The flow rate is scaled up proportionally to the column size to maintain separation efficiency. |
| Gradient | The gradient profile developed at the analytical scale is often transferred to the preparative scale, sometimes with modifications to optimize the separation of specific impurities. peptide.com |
| Fraction Collection | As the separated compounds elute from the column, they are collected in fractions. These fractions are then analyzed by analytical HPLC to identify those containing the pure peptide. |
The pure fractions are then pooled, and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final purified peptide as a white, fluffy powder. The final purity is confirmed by analytical HPLC and the identity of the peptide is verified by mass spectrometry.
Identity Confirmation and Primary Structure Verification of this compound
The precise identification and verification of the primary structure of a synthetic peptide are paramount to ensure that any observed biological activity or structural feature is attributable to the correct molecule. This is achieved through a combination of mass spectrometry and amino acid analysis.
Mass Spectrometry (MS) for Accurate Molecular Weight and Sequence Confirmation
Mass spectrometry is an indispensable tool for the characterization of peptides. For this compound, with a molecular formula of C₄₁H₅₇N₁₃O₈, the theoretical monoisotopic mass is 899.4450 g/mol , and the average molecular weight is approximately 899.97 g/mol . myskinrecipes.com High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are employed to determine the molecular weight with high accuracy. The experimentally observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ would be expected to closely match the theoretical value, providing strong evidence of the peptide's identity.
Tandem mass spectrometry (MS/MS) is further utilized to confirm the amino acid sequence. In this technique, the parent ion is isolated and fragmented, typically at the peptide bonds, to generate a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.
Table 1: Theoretical Fragmentation Data for this compound
| Residue | b-ion (m/z) | y-ion (m/z) |
| Ac-His | 180.0824 | 899.4450 |
| Trp | 366.1658 | 720.3626 |
| Ala | 437.2029 | 534.2792 |
| Val | 536.2713 | 463.2421 |
| Gly | 593.2928 | 364.1737 |
| His | 730.3517 | 307.1522 |
| Leu | 843.4358 | 170.0933 |
Note: The table presents theoretical monoisotopic masses of the singly charged fragment ions.
Amino Acid Analysis for Compositional Verification
Amino acid analysis provides quantitative data on the amino acid composition of the peptide. The peptide is first hydrolyzed into its constituent amino acids, typically by acid hydrolysis. The resulting amino acid mixture is then separated and quantified using techniques like ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC) with pre- or post-column derivatization. The experimentally determined molar ratios of the amino acids should correspond to the theoretical composition of the peptide (His:2, Trp:1, Ala:1, Val:1, Gly:1, Leu:1), thus verifying the amino acid content.
Table 2: Expected Amino Acid Composition of this compound
| Amino Acid | Expected Molar Ratio |
| Histidine (His) | 2 |
| Tryptophan (Trp) | 1 |
| Alanine (Ala) | 1 |
| Valine (Val) | 1 |
| Glycine (Gly) | 1 |
| Leucine (Leu) | 1 |
Conformational and Structural Elucidation of this compound
Understanding the three-dimensional structure of a peptide is crucial as it dictates its biological function. Various spectroscopic techniques are employed to study the conformational landscape of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the proton and carbon resonances and to identify through-bond and through-space correlations between atoms.
The analysis of Nuclear Overhauser Effects (NOEs) is particularly important for determining the peptide's conformation. NOEs are observed between protons that are close in space (< 5 Å), providing distance constraints that are used in molecular modeling to generate a family of structures consistent with the experimental data. Chemical shift values, especially for the alpha-protons and amide protons, can also provide information about the local secondary structure.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone is a chromophore, and its arrangement in regular secondary structures like α-helices, β-sheets, and turns gives rise to characteristic CD spectra.
For a relatively short and flexible peptide like this compound, the CD spectrum might indicate a predominantly random coil conformation, potentially with some propensity for turn-like structures, especially in certain solvents or upon binding to other molecules.
Vibrational Spectroscopy (e.g., FTIR, Raman) for Amide Conformation Studies
Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the conformational state of the peptide backbone through the analysis of the amide bands. The most informative of these are the Amide I (primarily C=O stretching) and Amide II (C-N stretching and N-H bending) bands in FTIR, and the Amide I and Amide III (C-N stretching and N-H bending) bands in Raman spectroscopy. The frequencies of these bands are sensitive to the local secondary structure (α-helix, β-sheet, turn, random coil) and hydrogen bonding patterns within the peptide. For instance, the Amide I band typically appears at different wavenumbers for α-helical, β-sheet, and random coil structures, allowing for an estimation of the secondary structure content.
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for determining the detailed molecular structure of peptides, including bond lengths, bond angles, and torsion angles, which collectively define the peptide's conformation. Such structural insights are crucial for understanding the peptide's structure-activity relationship, its mechanism of action, and for the rational design of new analogs with improved properties.
The process of X-ray crystallography involves several key steps:
Crystallization: The first and often most challenging step is to obtain a well-ordered, single crystal of the peptide. This involves dissolving the purified peptide in a suitable solvent and slowly inducing crystallization by methods such as vapor diffusion, slow evaporation, or solvent layering. The conditions for crystallization, including pH, temperature, and the presence of precipitants, must be meticulously optimized.
Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, resulting in a highly detailed three-dimensional model of the peptide.
For the peptide this compound, a thorough search of publicly available scientific literature and structural databases, including the Protein Data Bank (PDB) and the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific X-ray crystallographic data for the peptide alone or in complex with other molecules. This indicates that the crystal structure of this particular peptide has likely not been determined or, if it has, the results have not been deposited in these public repositories.
In the absence of experimental crystallographic data for this compound, computational modeling techniques such as molecular mechanics and density functional theory (DFT) could provide theoretical insights into its likely conformations. researchgate.net Such studies can predict stable structures and offer a basis for understanding its biological function. For instance, studies on other peptides have shown how the interplay of hydrophobic and aromatic residues can lead to defined secondary structures like β-turns, which are often crucial for receptor binding. scielo.br
Were X-ray crystallographic data available, it would provide invaluable, high-resolution information. The table below illustrates the type of crystallographic parameters that would be determined from such an analysis.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic shape of the unit cell (e.g., cubic, tetragonal, orthorhombic). |
| Space Group | The symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the unit cell. |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. |
| R-factor and R-free | Indicators of the quality of the fit between the crystallographic model and the experimental data. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles they form. |
| Torsion Angles (φ, ψ, ω) | The dihedral angles that define the conformation of the peptide backbone. |
The determination of the crystal structure of this compound, potentially in complex with a receptor or binding partner, remains a significant goal for fully elucidating its biological role at a molecular level.
Molecular Interactions and Receptor Binding of Ac His Trp Ala Val Gly His Leu Nh2
Ligand-Receptor Binding Profiles of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
The binding of this compound to its target receptors is a critical determinant of its biological activity. This section explores the specifics of these interactions.
Gastrin-Releasing Peptide Receptor (GRPR) Binding Affinity and Specificity
This compound is recognized as a ligand for the gastrin-releasing peptide receptor (GRPR), a member of the bombesin (B8815690) receptor family. researchgate.netnih.gov GRPR is overexpressed in a variety of human cancers, making it a significant target for diagnostic and therapeutic applications. nih.govresearchgate.net The affinity and specificity of ligands like this compound for GRPR are of paramount importance. The C-terminal sequence of bombesin-like peptides, which includes the Trp-Ala-Val-Gly-His-Leu-Met-NH2 sequence, is crucial for high-affinity binding to GRPR. nih.govnih.govnih.gov Studies on various bombesin analogs have demonstrated that modifications to this sequence can significantly impact binding affinity. mdpi.com
Characterization of Interactions with Bombesin Receptor Subtypes (BB1, BB2, BB3, BB4)
The bombesin receptor family consists of four main subtypes in vertebrates: BB1 (neuromedin B receptor, NMBR), BB2 (GRPR), BB3 (an orphan receptor), and BB4 (found in amphibians). nih.govnih.gov These receptors share about 50% homology but exhibit different affinities for various ligands. researchgate.net Bombesin itself binds with high affinity to both BB1 and BB2 receptors. eur.nl While this compound is primarily discussed in the context of GRPR (BB2), its interaction with other bombesin receptor subtypes is a key aspect of its complete binding profile. The selectivity of bombesin-related peptides for different receptor subtypes is often determined by specific amino acid residues within the peptide sequence. nih.gov For instance, some analogs are designed to be selective antagonists for GRPR. nih.gov
Quantitative Binding Assays (e.g., Radioligand Displacement, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Quantitative binding assays are essential for determining the affinity of ligands like this compound for their receptors. Radioligand displacement assays are commonly used to measure the inhibition constant (IC50) of a non-radiolabeled ligand by assessing its ability to displace a radiolabeled ligand from the receptor. This technique has been extensively used to characterize the binding of bombesin analogs to GRPR. mdpi.com
Table 1: Representative Binding Affinities of Bombesin Analogs for GRPR This table is generated based on typical data for bombesin analogs and does not represent specific experimental results for this compound.
| Compound | Receptor | Assay Type | IC50 (nM) |
|---|---|---|---|
| Bombesin Analog 1 | GRPR | Radioligand Displacement | 2.4 |
| Bombesin Analog 2 | GRPR | Radioligand Displacement | 6.3 |
| Bombesin Analog 3 | GRPR | Radioligand Displacement | 5.1 |
Biophysical Characterization of this compound Interactions
Understanding the biophysical properties of the interaction between this compound and its receptors provides deeper insights into the binding mechanism.
Thermodynamics of Ligand-Receptor Complex Formation
The thermodynamics of binding, which can be determined using techniques like Isothermal Titration Calorimetry (ITC), reveals the driving forces behind the interaction. This includes the change in enthalpy (ΔH) and entropy (ΔS) upon binding. For many peptide-receptor interactions, the binding is enthalpically driven, indicating the formation of favorable contacts such as hydrogen bonds and van der Waals interactions. The entropic contribution can be either favorable or unfavorable, depending on factors like conformational changes and the displacement of water molecules. Although specific thermodynamic data for this compound is not detailed in the search results, such studies are crucial for a complete understanding of its binding profile.
Kinetic Studies of Binding and Dissociation Rates
Kinetic studies, often performed using Surface Plasmon Resonance (SPR), provide the association rate constant (kon) and the dissociation rate constant (koff) for the ligand-receptor interaction. These parameters determine the residence time of the peptide on the receptor, which can be a critical factor for its biological activity. A slow dissociation rate, for example, can lead to a prolonged signaling effect. While specific kinetic data for this compound is not available in the provided results, the kinetic profile is an important aspect of its pharmacological characterization. eur.nl
Conformational Changes of this compound Upon Receptor Binding
The binding of a ligand to its receptor is a dynamic process that often involves significant conformational changes in both the ligand and the receptor to achieve an optimal fit. In the case of this compound, its interaction with the GHSR1a is no exception.
Upon approaching the binding pocket of the GHSR1a, the relatively flexible peptide backbone of this compound is thought to undergo a conformational shift. This induced-fit model suggests that the peptide adapts its three-dimensional structure to complement the specific topology of the receptor's binding site. While detailed crystallographic or NMR spectroscopic data for the this compound-GHSR1a complex remains elusive, studies on related peptide-receptor systems and computational modeling provide valuable insights. It is hypothesized that the peptide adopts a more rigid and defined conformation upon binding, which is crucial for activating the receptor. This process is essential for the subsequent intracellular signaling cascade that leads to growth hormone release.
The binding of ligands like this compound to the GHSR1a induces a reciprocal rearrangement of the receptor's transmembrane α-helices. This alteration exposes intracellular sites that are then recognized by G-proteins, initiating the downstream signaling pathway.
Specificity and Selectivity of this compound towards Biological Targets
The biological activity of a compound is intrinsically linked to its specificity and selectivity for its intended target. This compound exhibits a high degree of selectivity for the GHSR1a. This specificity is a result of the unique chemical and structural complementarity between the peptide and the receptor's binding pocket.
Aromatic amino acids, such as Histidine (His) and Tryptophan (Trp), are often key components in the bioactive core of peptides, playing a crucial role in receptor binding and activation. researchgate.net Structure-activity relationship studies on various growth hormone-releasing peptides have underscored the importance of these residues. For instance, the indole (B1671886) ring of the Tryptophan residue is considered vital for the agonist potency at the melanocortin-3 receptor, a related GPCR. nih.gov Similarly, the Histidine residue is often conserved in melanocortin receptors and is believed to be directly involved in orthosteric binding. researchgate.net
While this compound is a potent agonist for the GHSR1a, its interaction with other receptors is significantly lower. This selectivity is crucial for minimizing off-target effects. Research on related peptides has shown that even minor modifications to the peptide sequence can alter receptor selectivity. For example, substitutions at the Tryptophan position in a related tetrapeptide template have been shown to design ligands with selectivity for different melanocortin receptor subtypes. nih.gov
The table below summarizes the known binding characteristics of this compound and related peptides, highlighting its primary interaction with the GHSR1a.
| Compound | Primary Target | Other Interacting Receptors (if any) |
| This compound (GHRP-1) | Growth Hormone Secretagogue Receptor 1a (GHSR1a) | Data on significant binding to other receptors is limited, indicating high selectivity. |
| GHRP-6 | Growth Hormone Secretagogue Receptor 1a (GHSR1a) | CD36 nih.gov |
| Ghrelin | Growth Hormone Secretagogue Receptor 1a (GHSR1a) | - |
It is important to note that while this compound primarily acts on the GHSR1a, the receptor itself can form heterodimers with other GPCRs, such as the dopamine (B1211576) D2 receptor and the melanocortin 3 receptor. This receptor crosstalk can modulate the signaling output in response to ligand binding.
Biochemical Mechanisms and Cellular Signaling Pathways Investigated with Ac His Trp Ala Val Gly His Leu Nh2
Elucidation of Cellular Signaling Cascades Modulated by Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
This compound is frequently employed as a tool in biochemical assays to explore its potential effects on cellular signaling pathways. myskinrecipes.com Its structural similarity to naturally occurring peptides suggests its likely interaction with specific cellular receptors, thereby initiating a cascade of intracellular events.
G-Protein Coupled Receptor (GPCR) Activation Mechanisms
Research efforts have been directed towards understanding the interaction of this compound with G-protein coupled receptors (GPCRs). This peptide is analogous to human gastrin-releasing peptide (GRP) and amphibian bombesin (B8815690), both of which are known to bind to GRP receptors (GRPR), a subtype of the bombesin receptor family. nih.govnih.gov The binding of ligands like GRP to their receptors typically initiates a conformational change in the receptor, leading to the activation of associated G-proteins. While the specific G-protein subtypes (e.g., Gq, Gs, Gi) preferentially activated by this compound are a subject of ongoing investigation, its utility in peptide-receptor binding studies is well-established. myskinrecipes.com
Investigation of Downstream Signaling Pathways (e.g., Second Messenger Generation)
Following GPCR activation, the generation of second messengers is a critical step in signal transduction. Key second messengers include cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) phosphates, and calcium ions (Ca2+). While detailed studies specifically quantifying the modulation of second messenger levels by this compound are not extensively documented in publicly available literature, its role as a research compound in studying these pathways is acknowledged. myskinrecipes.com The investigation of such downstream effects is a logical and common step in characterizing the activity of a novel peptide ligand.
Enzyme Interaction and Modulation Studies with this compound
The potential for this compound to interact with and modulate the activity of various enzymes is another area of research interest. myskinrecipes.com Such interactions can provide insights into metabolic pathways and regulatory processes.
Substrate Specificity and Enzyme Kinetics
Inhibition or Activation of Enzymatic Activity
The capacity of this compound to either inhibit or activate enzymatic activity is a key aspect of its potential biological function. While its application extends to exploring potential therapeutic properties, including the development of peptide-based drugs targeting specific enzymes, specific examples of enzyme modulation by this peptide are not detailed in the available search results. myskinrecipes.com
In Vitro Studies of this compound Effects on Cellular Responses
The ultimate consequence of the signaling events initiated by this compound is the modulation of cellular responses. In vitro cell-based assays are crucial for observing these effects. Research using this peptide often focuses on pathways related to muscle function and metabolism. myskinrecipes.com For instance, studies with related dipeptides like Gly-Leu have been shown to promote the proliferation and protein synthesis of chicken intestinal epithelial cells by upregulating the mTOR signaling pathway. agriculturejournals.cz While this provides a framework for the types of cellular responses that can be investigated, specific data on the effects of this compound on cellular responses such as proliferation, differentiation, or secretion are not detailed in the provided search results.
Modulation of Cellular Proliferation and Differentiation in Model Systems
The overexpression of GRPR in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers, has made it a significant target for cancer research and therapy. nih.gov GRP and its analogs have been shown to act as growth factors in both normal and neoplastic tissues. nih.gov Consequently, this compound is utilized as a research tool to probe the proliferative and differentiative effects mediated by GRPR activation in relevant cancer cell lines.
Studies on various cancer cell lines have demonstrated that the activation of GRPR by agonists can stimulate cell proliferation. nih.gov For instance, in prostate cancer cell lines, GRP has been shown to induce growth. nih.gov The use of synthetic analogs allows researchers to dissect the specific signaling cascades responsible for these mitogenic effects.
While direct quantitative data on the modulation of cellular proliferation and differentiation by this compound is not extensively documented in dedicated studies, its activity can be inferred from studies on structurally similar GRP/Bombesin analogs. The following table summarizes the effects of some of these related peptides on cancer cell lines.
| Peptide Analog | Cell Line | Observed Effect on Proliferation | Reference |
| Bombesin | Swiss 3T3 fibroblasts | Stimulation of DNA synthesis and cell division | nih.gov |
| Gastrin-Releasing Peptide | PC-3 (Prostate Cancer) | Stimulation of cell growth | nih.gov |
| [Lys3]Bombesin | PC-3 (Prostate Cancer) | Potent agonist activity, implying proliferative potential | snmjournals.org |
| Demobesin 4 | HEK-GRPR cells | Agonist inducing GRP receptor internalization | snmjournals.org |
It is important to note that both agonists and antagonists of GRPR are being investigated for their therapeutic potential. While agonists can stimulate growth, they can also be used to deliver cytotoxic agents to tumor cells. Conversely, antagonists can block the growth-promoting effects of endogenous GRP.
Investigation of Cellular Internalization and Receptor Trafficking Pathways
The process of receptor-mediated endocytosis is a critical aspect of G-protein coupled receptor signaling and regulation. Upon binding of an agonist like this compound, the GRPR is internalized, a process that is fundamental for signal desensitization and resensitization, as well as for the intracellular delivery of conjugated molecules.
The internalization of GRPR is an active area of investigation, with studies employing fluorescently or radiolabeled GRP analogs to visualize and quantify this process. These studies have revealed that upon ligand binding, the receptor-ligand complex is internalized into endosomes. The fate of the internalized complex can vary, with some receptors being recycled back to the cell surface and others being targeted for degradation.
The ability of GRP analogs to be internalized has been harnessed for therapeutic and diagnostic applications. For example, radiolabeled GRP agonists are used in tumor imaging, where their accumulation in GRPR-expressing tumors is a result of high-affinity binding followed by internalization. nih.govnih.gov Similarly, cytotoxic drugs have been conjugated to GRP analogs to facilitate their targeted delivery into cancer cells. nih.gov
Studies with various radiolabeled bombesin analogs have provided insights into their internalization and efflux patterns in cancer cells. For instance, a study on 18F-labeled bombesin analogs in PC-3 cells showed rapid cellular uptake followed by a washout period, indicating that after GRPR-mediated internalization, the lipophilic nature of the tracer allows for its subsequent efflux from the cells. snmjournals.org The table below presents the binding affinities (IC50 values) of some GRP/Bombesin analogs, which is a prerequisite for their internalization.
| Peptide Analog | Cell Line | IC50 (nM) for GRPR Binding | Reference |
| [Lys3]Bombesin | PC-3 | 3.3 ± 0.4 | snmjournals.org |
| Aca-BBN(7–14) | PC-3 | 20.8 ± 0.3 | snmjournals.org |
| FB-[Lys3]BBN | PC-3 | 5.3 ± 0.6 | snmjournals.org |
| FB-Aca-BBN(7–14) | PC-3 | 48.7 ± 0.1 | snmjournals.org |
| [D-Phe6]BN(6–13)amide | NCI-H720 (Lung Cancer) | 12 | capes.gov.br |
The investigation of the cellular internalization of this compound and its derivatives is crucial for understanding the dynamics of GRPR signaling and for the rational design of novel diagnostic and therapeutic agents targeting this important receptor.
Structure Activity Relationship Studies and Peptidomimetic Design Derived from Ac His Trp Ala Val Gly His Leu Nh2
Systematic Amino Acid Substitutions within Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
Positional Scanning and Alanine Scanning Mutagenesis
Alanine scanning is a widely used technique where individual amino acid residues are systematically replaced with alanine to determine their importance in protein or peptide function. mybiosource.com The substitution of a residue with alanine removes its side chain beyond the β-carbon, effectively eliminating specific side-chain interactions without significantly altering the peptide backbone conformation. mybiosource.com
An alanine scan was performed on the minimum active fragment of bombesin (B8815690), Ac-bombesin[7-14] (Ac-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2), to propose a binding conformation at the neuromedin B (NMB) and gastrin-releasing peptide (GRP) receptors. nih.gov This analysis provides critical insights directly applicable to the this compound sequence. The results of such studies, often measuring changes in receptor binding affinity (IC50) or biological potency (EC50), reveal which residues form the functional epitope—the key energetic "hotspots" for receptor interaction. mybiosource.comacs.org Studies combining alanine scanning with vibrational spectroscopy have been used to define the role of individual amino acid residues in the C-terminal fragment of bombesin. researchgate.net
| Position in Ac-His-Trp-Ala -Val-Gly-His-Leu-NH2 | Corresponding Position in Bombesin | Effect of Alanine Substitution on Activity | Reference |
| His¹ | His¹² | Essential for activity; substitution leads to significant loss of potency. | nih.gov |
| Trp² | Trp⁸ | Essential for activity; substitution leads to significant loss of potency. | nih.govnih.gov |
| Ala³ | Ala⁹ | Substitution tolerated; minimal impact on activity. | nih.gov |
| Val⁴ | Val¹⁰ | Substitution leads to a moderate decrease in activity. | nih.gov |
| Gly⁵ | Gly¹¹ | Substitution leads to a moderate decrease in activity. | nih.gov |
| His⁶ | His¹² | Essential for activity; substitution leads to significant loss of potency. | nih.gov |
| Leu⁷ | Leu¹³ | Important for binding; substitution leads to a significant loss of potency. | nih.gov |
Table based on alanine scanning data from closely related bombesin fragments.
Role of Conserved and Variable Residues in Activity and Selectivity (e.g., Trp, His, Leu)
Structure-activity relationship studies have consistently shown that the C-terminal region of bombesin-like peptides is essential for their physiological effects. nih.gov Within this region, certain residues are highly conserved and indispensable for activity.
Tryptophan (Trp): The tryptophan at position 8 of bombesin (corresponding to Trp² in the subject peptide) is crucial for biologic activity. nih.gov Its large, aromatic indole (B1671886) side chain is a key component of the pharmacophore, likely involved in hydrophobic and/or π-stacking interactions within the receptor binding pocket. mdpi.com Alanine scanning confirms that replacing this residue leads to a dramatic loss of function. nih.gov
Histidine (His): The histidine residue at position 12 of bombesin (His⁶ in the subject peptide) is also essential for receptor activation. nih.gov The imidazole (B134444) side chain of histidine can act as both a hydrogen bond donor and acceptor and is partially protonated at physiological pH, allowing for potential ionic interactions. nih.gov Some studies suggest a potential cation-π interaction between the protonated His³⁷ and Trp⁴¹ is a key step in the activation of the M2 ion channel, indicating such interactions between these two residues can be structurally and functionally significant. nih.gov Substitutions at this position have been shown to convert agonists into antagonists. nih.gov
Leucine (Leu): The leucine at position 13 (Leu⁷) contributes significantly to the binding affinity. nih.gov Its hydrophobic side chain likely engages in van der Waals interactions within a hydrophobic subpocket of the receptor. While critical, modifications at this position, particularly in conjunction with other changes, have been exploited in the design of high-affinity antagonists. nih.gov
N-Terminal, C-Terminal, and Backbone Modifications of this compound Analogs
Modifications to the termini and the peptide backbone are common strategies to enhance stability, alter receptor selectivity, and modulate activity (agonist vs. antagonist).
Incorporation of D-Amino Acids and Non-Proteogenic Residues (e.g., Statine, D-Phe)
The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful tool in peptidomimetic design. D-amino acids can increase resistance to proteolytic degradation by enzymes, thereby extending the peptide's biological half-life. mdpi.com Furthermore, the altered stereochemistry can induce specific conformational changes that may be favorable for receptor binding but unfavorable for receptor activation, a key principle in converting an agonist into an antagonist. nih.gov
A prime example is the modification of bombesin analogs at position 6, where replacing the natural L-amino acid with a D-amino acid, such as D-Phe, is a common strategy for creating potent GRP receptor antagonists. snmjournals.orgnih.gov Similarly, extensive research on the His¹² position (His⁶ in the subject peptide) has demonstrated the profound impact of D-amino acid substitution. Replacing His¹² with D-Phe resulted in an antagonist, albeit with reduced affinity. nih.gov Other D-amino acid substitutions at this position had varied effects:
D-Nal¹² (D-β-naphthylalanine): Resulted in a complete loss of antagonist activity, likely due to the bulky side chain. nih.gov
D-Pal¹² (D-pyridylalanine): Converted the analog into a very weak agonist. nih.gov
D-Trp¹²: Produced an inactive analog. nih.gov
D-Tyr¹²: Resulted in a weak antagonist. nih.gov
Non-proteogenic amino acids, which are not naturally incorporated into proteins, are also used to create novel analogs. Statine (Sta), a γ-amino acid, has been incorporated into the C-terminus of bombesin antagonists to improve their properties. researchgate.netsnmjournals.org
| Parent Peptide Scaffold | Modification | Resulting Activity | Reference |
| [Leu¹⁴]Bombesin | His¹² → D-Phe¹² | Antagonist | nih.gov |
| [Leu¹⁴]Bombesin | His¹² → D-Nal¹² | Inactive | nih.gov |
| [Leu¹⁴]Bombesin | His¹² → D-Pal¹² | Weak Agonist | nih.gov |
| [Leu¹⁴]Bombesin | His¹² → D-Tyr¹² | Weak Antagonist | nih.gov |
| Bombesin(6-14) | des-Met¹⁴, Leu¹³-NHEt | Antagonist | snmjournals.org |
| Bombesin Analog | Gln-Trp-Ala-Val-Gly-His-Sta -Leu-NH₂ | Antagonist | researchgate.netsnmjournals.org |
Design and Synthesis of Conformationally Constrained Analogs (e.g., Cyclic Peptides)
Linear peptides like this compound are often highly flexible in solution, adopting multiple conformations. However, it is believed that they adopt a single, specific "bioactive" conformation upon binding to their receptor. Conformationally constraining a peptide to favor this bioactive shape can lead to significant increases in affinity and selectivity.
Molecular modeling and experimental data for Ac-bombesin[7-14] suggest that its binding conformation is not a simple α-helix but rather a more complex structure involving three consecutive γ-turns. nih.gov This model proposes that the side chains of key residues like Trp⁸ and Leu¹³ are held on the same side of the peptide, facilitating simultaneous interaction with the receptor. nih.gov This structural insight is invaluable for the rational design of constrained analogs. One common method to achieve conformational rigidity is through cyclization, either by head-to-tail linkage or by creating a bridge between amino acid side chains. mdpi.com While specific cyclic analogs of this compound are not extensively detailed in the literature, the principle of using conformational analysis to guide the synthesis of cyclic peptides is a key strategy in modern peptidomimetic design to enhance stability and potency. nih.govmdpi.com
Rational Design of this compound-Based Agonists and Antagonists
The rational design of peptide-based therapeutics relies on a deep understanding of the SAR data gathered from systematic modifications. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties.
Agonist Design: The design of potent agonists based on the this compound sequence focuses on preserving or enhancing the interactions of the essential pharmacophoric residues—primarily Trp² and His⁶. Alanine scanning data indicates which positions are tolerant to modification and which must be conserved. nih.gov Modifications often involve introducing unnatural amino acids or linkers at the N-terminus to attach imaging agents (like chelators for ⁶⁸Ga or ⁶⁴Cu) or therapeutic payloads, while ensuring the C-terminal bioactive core remains intact and accessible for receptor binding. snmjournals.orgsnmjournals.org
Antagonist Design: The development of bombesin receptor antagonists has been a major focus for oncological applications, as they can target tumors without stimulating their growth. snmjournals.orgnih.gov Several key strategies have emerged from rational design efforts:
C-Terminal Truncation and Modification: A common and effective strategy is the deletion of the C-terminal methionine (des-Met¹⁴) and amidation of the new C-terminal leucine with an alkylamine, such as in [des-Met¹⁴, Leu¹³-NHEt]BBN. nih.govsnmjournals.org This modification is critical for conferring antagonist properties.
D-Amino Acid Substitution: As discussed, introducing a D-amino acid, particularly D-Phe at position 6 of the bombesin sequence, is a hallmark of many potent antagonists. nih.govsnmjournals.org This substitution often increases metabolic stability and locks the peptide into a conformation that binds to the receptor but fails to trigger the downstream signaling cascade.
Backbone Modification: Reducing the peptide bond between positions 13 and 14 (e.g., creating a Leu-ψ[CH₂NH]-Leu linkage) has been shown to produce highly potent antagonists. nih.gov
By combining these strategies—for example, creating peptides with an N-terminal D-amino acid and a modified C-terminus—researchers have successfully developed high-affinity GRP receptor antagonists for tumor imaging and therapy. nih.govnih.gov
Computational Chemistry and Molecular Modeling of Ac His Trp Ala Val Gly His Leu Nh2
Molecular Dynamics (MD) Simulations of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 Conformational Landscape
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a peptide such as this compound, MD simulations could elucidate its dynamic behavior and conformational flexibility, which are crucial for its biological activity. However, specific MD simulation studies detailing the conformational landscape of this particular peptide are not extensively documented in publicly accessible research.
Analysis of Dihedral Angle Space and Conformational Flexibility
The conformational flexibility of a peptide is determined by the range of motion around its rotatable bonds, which can be described by dihedral angles (phi, psi, and chi). A thorough analysis of the dihedral angle space of this compound would involve tracking the fluctuations of these angles over the course of an MD simulation. This would reveal the preferred backbone and side-chain conformations and identify any conformational transitions. Such data would be instrumental in understanding how the peptide might adapt its shape to interact with a binding partner.
Solvent Accessible Surface Area (SASA) and Hydrophobic/Hydrophilic Interactions
The Solvent Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. For this compound, calculating the SASA for each residue would help in characterizing the hydrophobic and hydrophilic regions of the peptide. The distribution of these regions governs the peptide's solubility and its interactions with biological membranes and receptor surfaces. Hydrophobic residues are likely to be involved in binding to nonpolar pockets of a receptor, while hydrophilic residues would favor interactions with the aqueous environment.
Water-Mediated Interactions and Hydration Shell Analysis
The layer of water molecules immediately surrounding a peptide, known as the hydration shell, plays a critical role in its structure and function. An analysis of the hydration shell of this compound would involve examining the number, density, and residence time of water molecules around different parts of the peptide. Water-mediated hydrogen bonds can be crucial in stabilizing certain peptide conformations and in mediating interactions with a receptor.
Ligand-Receptor Docking and Binding Site Prediction
Ligand-receptor docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). For this compound, docking studies could predict its binding mode to a specific receptor, such as a G-protein coupled receptor (GPCR).
Molecular Docking Algorithms and Scoring Functions
A variety of molecular docking algorithms, such as those based on genetic algorithms, Monte Carlo simulations, or fragment-based approaches, could be employed to explore the possible binding poses of this compound within a receptor's binding site. Scoring functions are then used to rank these poses, with the goal of identifying the most likely binding conformation. The choice of algorithm and scoring function can significantly impact the accuracy of the prediction.
Protein-Peptide Interaction Energy Calculations
Once a docked pose is obtained, protein-peptide interaction energy calculations can be performed to estimate the binding affinity. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding. These calculations break down the interaction energy into contributions from different force field terms, such as van der Waals, electrostatic, and solvation energies, providing a detailed picture of the forces driving the binding event.
Despite the potential of these computational approaches to provide valuable insights into the molecular behavior of this compound, a comprehensive body of research applying these methods to this specific peptide is not currently available. Further computational studies are warranted to elucidate the structural and dynamic properties that underpin its biological function.
Quantum Chemical (QC) Calculations for Electronic Properties and Reactivity
Quantum chemical calculations offer a powerful lens through which the intrinsic electronic properties and reactivity of the peptide this compound can be scrutinized at the atomic level. While specific experimental and computational studies on this exact peptide are not extensively available in public literature, the application of methods like Density Functional Theory (DFT) is a standard approach in computational chemistry to elucidate the behavior of such biomolecules. These calculations can provide a detailed understanding of the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to the peptide's interaction with its biological target, the Gastrin-Releasing Peptide Receptor (GRPR).
A typical computational study would begin with the optimization of the peptide's geometry to find its most stable three-dimensional conformation. Following this, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.
Furthermore, the distribution of electronic charge across the peptide can be quantified through methods such as Mulliken population analysis. This analysis assigns partial charges to each atom, revealing the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen and oxygen atoms in the peptide backbone and in the side chains of histidine and tryptophan are expected to be key nucleophilic sites, while certain hydrogen atoms and carbonyl carbons would be electrophilic. These sites are critical for forming hydrogen bonds and other non-covalent interactions with the GRPR binding pocket.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would highlight the electronegative regions around the carbonyl oxygens and the imidazole (B134444) and indole (B1671886) rings, which are likely key recognition points for the receptor.
| Property | Representative Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the propensity of the peptide, particularly the electron-rich tryptophan and histidine residues, to donate electrons in interactions. |
| LUMO Energy | -1.2 eV | Relates to the ability of the peptide to accept electrons, which could be important in charge-transfer interactions within the receptor. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests high kinetic stability, which is a desirable property for a therapeutic peptide. |
| Dipole Moment | 8.5 D | A significant dipole moment suggests an asymmetric charge distribution, which is crucial for orientation and binding within the polar environment of the receptor's binding site. |
| Mulliken Charges | ||
| N (His side chain) | -0.4 e | Highlights the nucleophilic character of the histidine imidazole ring, a key residue for receptor interaction. |
| O (Carbonyl) | -0.5 e | Indicates the strong hydrogen bond accepting capability of the peptide backbone. |
| H (Amide) | +0.3 e | Shows the hydrogen bond donating potential of the peptide backbone. |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.
De Novo Peptide Design and Virtual Screening Approaches for this compound Analogs
The development of novel peptide-based therapeutics often involves the design and evaluation of numerous analogs to improve properties such as binding affinity, selectivity, and metabolic stability. De novo peptide design and virtual screening are powerful computational strategies that can accelerate this process for analogs of this compound.
De novo design aims to create entirely new peptide sequences with desired properties. For a GRPR agonist like this compound, the design process would focus on generating peptides that can adopt a conformation complementary to the GRPR binding pocket and replicate the key interactions of the parent peptide. This can be approached in several ways:
Scaffold-based design: Starting with the known backbone structure of a bound peptide, amino acid side chains can be computationally "mutated" to explore a vast chemical space. The goal is to identify substitutions that enhance binding affinity or other desirable properties.
Structure-based growing: A small peptide fragment known to be important for binding (e.g., the His-Trp motif) can be used as a starting point, and additional amino acids are computationally added and their conformations optimized to "grow" a novel peptide within the receptor's binding site.
Machine learning and AI-driven design: Modern approaches utilize generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), trained on large datasets of known peptides and their properties to generate novel sequences with a high probability of being active. nih.gov
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. For this compound analogs, a typical virtual screening workflow would involve:
Library Generation: A virtual library of peptide analogs would be created. This could include single or multiple amino acid substitutions, incorporation of non-natural amino acids, or modifications to the peptide backbone.
Molecular Docking: Each peptide in the library is "docked" into a three-dimensional model of the GRPR. Molecular docking algorithms predict the preferred binding orientation and conformation of the peptide within the receptor's binding site.
Scoring and Ranking: The binding affinity of each docked peptide is estimated using a scoring function. These functions typically consider factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and the desolvation penalty. The peptides are then ranked based on their predicted binding scores.
Post-processing and Selection: The top-ranked candidates are further analyzed for other properties, such as drug-likeness and potential for synthesis, before being selected for experimental validation.
The following table provides a hypothetical example of the results from a virtual screening campaign for analogs of this compound.
| Analog Sequence | Modification | Docking Score (kcal/mol) | Predicted Key Interactions with GRPR |
| Ac-Phe -Trp-Ala-Val-Gly-His-Leu-NH2 | His -> Phe | -8.9 | Enhanced hydrophobic interaction with a specific sub-pocket. |
| Ac-His-Trp-Ala-Val-Gly-Tyr -Leu-NH2 | His -> Tyr | -9.5 | Additional hydrogen bond formation via the tyrosine hydroxyl group. |
| Ac-His-Trp-Aib -Val-Gly-His-Leu-NH2 | Ala -> Aib | -8.2 | Increased conformational rigidity, potentially reducing the entropic penalty of binding. |
| Ac-His-Trp-Ala-Val-Gly-His-Nle -NH2 | Leu -> Nle | -9.1 | Improved hydrophobic packing in the C-terminal binding region. |
Note: The data in this table is hypothetical and for illustrative purposes. Aib = α-aminoisobutyric acid, Nle = Norleucine.
These computational approaches, while not replacing experimental testing, significantly streamline the drug discovery process by prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving considerable time and resources.
Advanced Analytical Techniques for Ac His Trp Ala Val Gly His Leu Nh2 Research
Advanced Spectroscopic Methods (e.g., Fluorescence Spectroscopy, Time-Resolved Spectroscopy)
The presence of a tryptophan (Trp) residue in the sequence Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 makes it an ideal candidate for fluorescence spectroscopy. Tryptophan's intrinsic fluorescence is highly sensitive to its local environment, providing insights into peptide conformation, binding interactions, and dynamics. bmglabtech.com Researchers could use fluorescence to monitor changes in the peptide's structure upon binding to a receptor or other biological target. For instance, a blue shift in the emission maximum and an increase in fluorescence intensity would typically indicate the transfer of the Trp residue to a more nonpolar (hydrophobic) environment, such as a receptor's binding pocket. nih.gov Time-resolved spectroscopy could further dissect the fluorescence decay kinetics, revealing dynamic processes occurring on the nanosecond timescale. acs.org However, no specific studies detailing the fluorescence spectra, quantum yields, or fluorescence lifetimes for Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 have been published.
Microscale Thermophoresis (MST) for Binding Affinity and Stoichiometry Determination
Microscale Thermophoresis (MST) is a powerful, immobilization-free technique used to quantify biomolecular interactions. nih.govnih.gov In a hypothetical experiment, the intrinsic tryptophan fluorescence of this compound could be used for label-free detection, or the peptide could be fluorescently labeled. youtube.com By titrating a potential binding partner against a constant concentration of the peptide, researchers could measure the change in thermophoretic movement as the complex forms. youtube.com This change allows for the precise determination of the binding affinity (dissociation constant, Kd), from picomolar to millimolar ranges. nih.gov The technique is performed in solution, requires minimal sample, and can be used in complex biological liquids like cell lysates. youtube.comnanotempertech.com Despite its suitability, no MST-derived binding data for this compound are available in the literature.
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of Complexes
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, enabling the high-resolution determination of large biomolecular assemblies, including peptide-protein complexes. americanpeptidesociety.orgnih.gov If this compound were to bind to a sufficiently large protein receptor or induce the formation of a large oligomeric complex, Cryo-EM could be used to visualize its structure in a near-native, frozen-hydrated state. pepdd.comformulationbio.com This would reveal the precise binding site, the conformation of the bound peptide, and the specific molecular interactions stabilizing the complex. pepdd.com This structural information is invaluable for structure-based drug design. However, the peptide itself is far too small for direct Cryo-EM analysis, and no structures of it in complex with a larger partner have been deposited in structural databases. biorxiv.org
Single-Molecule Techniques for Dynamic Interaction Studies
Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET), provide unprecedented insights into the dynamic nature of proteins and peptides. princeton.edu These methods can track the conformational changes of individual molecules in real-time, revealing transient states that are averaged out in ensemble measurements. youtube.com For a peptide like this compound, researchers could label it with a FRET donor-acceptor pair to study its folding dynamics or the conformational changes that occur upon binding to a target. nih.gov Recent advances even allow for the identification of single peptides based on the fluorescence blinking patterns of an attached dye. acs.org These powerful techniques offer a window into the molecule's functional motions, but their application to this compound has not been reported.
Microfluidic Platforms for High-Throughput Screening of this compound Analogs
Microfluidic platforms enable the rapid synthesis and screening of thousands to millions of peptide analogs in a high-throughput manner, using minuscule volumes of reagents. rsc.orgethz.ch These "lab-on-a-chip" systems could be used to create a library of peptides based on the this compound sequence. For example, each amino acid position could be systematically substituted with other amino acids to perform a structure-activity relationship (SAR) study. nih.gov The binding or functional activity of these analogs could then be assayed directly on the chip, for instance, by measuring fluorescence changes upon target binding in micro-droplets. ufluidix.comacs.org This would rapidly identify key residues responsible for activity and lead to the development of optimized peptide analogs. While a powerful tool for peptide discovery, there is no published research describing the use of microfluidics for the high-throughput screening of this compound analogs.
Emerging Research Avenues and Future Directions for Ac His Trp Ala Val Gly His Leu Nh2 Research
Development of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 as a Molecular Probe for Receptor Function
The structural similarity of this compound to the GRP C-terminus makes it an ideal candidate for development as a molecular probe to investigate GRP receptor function and distribution. Molecular probes are essential tools for visualizing and quantifying biological processes at the molecular level. By labeling this peptide with imaging agents, researchers can create powerful probes for applications in both basic research and clinical diagnostics.
Key Development Areas:
Radiolabeling for Nuclear Imaging: The peptide can be conjugated with radionuclides for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Chelating agents like DOTA or NOTA can be attached to the peptide's N-terminus or a suitable amino acid side chain to stably incorporate radiometals such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.gov These radiolabeled probes allow for non-invasive, whole-body imaging to map GRPR expression, which is crucial for cancer diagnosis and staging. nih.gov
Fluorescent Labeling for Optical Imaging: For cellular and tissue-level studies, the peptide can be conjugated with fluorescent dyes. This enables high-resolution visualization of receptor localization, trafficking, and internalization through techniques like fluorescence microscopy and flow cytometry. The intrinsic fluorescence of the Tryptophan (Trp) residue can also be utilized to study peptide-receptor interactions without the need for external labels.
Studying Receptor Dynamics: As a molecular probe, labeled this compound can be used to study the pharmacology of the GRP receptor. Researchers can perform competitive binding assays to screen for new drug candidates or use imaging to observe how receptor density changes in response to disease or treatment. nih.govchemrxiv.org
The development of such probes is a critical step in translating our understanding of receptor biology into tangible diagnostic tools. proquest.comacs.org
Integration of Omics Data (e.g., Peptidomics, Proteomics) with Peptide Research
The integration of "omics" technologies, particularly peptidomics and proteomics, offers a systems-biology approach to understanding the role and effects of this compound. These high-throughput techniques allow for the global analysis of peptides and proteins within a biological system, providing a comprehensive view of the molecular landscape. nih.gov
Peptidomics: This field focuses on the quantitative and qualitative analysis of all endogenous peptides in a sample. nih.gov When this compound is introduced into a biological system, peptidomic analysis using mass spectrometry can track its stability, identify its metabolic breakdown products, and discover any endogenous peptides whose levels are altered by its presence. researchgate.netresearchgate.net
Proteomics: Proteomics investigates the entire complement of proteins in a cell or organism. By treating GRPR-expressing cells with this compound, researchers can use proteomic techniques (e.g., LC-MS/MS) to identify changes in protein expression. This can reveal the downstream signaling pathways activated by the peptide's binding to its receptor and uncover novel protein-protein interactions or biomarkers associated with receptor activation. nih.gov
Combining the study of this synthetic peptide with omics data provides a powerful framework for elucidating its mechanism of action, identifying off-target effects, and discovering new therapeutic or diagnostic applications. researchgate.net
Advanced Bioconjugation Strategies for this compound (e.g., for Imaging Research)
Bioconjugation is the chemical strategy used to link the peptide with another molecule, such as an imaging agent or a drug. Advances in this field are crucial for creating highly effective and specific peptide-based tools. nih.govsemanticscholar.org For this compound, these strategies are key to developing next-generation imaging probes. acs.org
Modern Bioconjugation Techniques:
| Strategy | Description | Application for this compound |
| Click Chemistry | A class of reactions that are rapid, specific, and high-yield. The most common is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). | An azide or alkyne group can be incorporated into the peptide during synthesis, allowing for efficient attachment of imaging agents or nanoparticles. mdpi.com |
| Site-Specific Labeling | Methods that target specific amino acids (e.g., lysine, cysteine) or the peptide termini to ensure a homogenous product with a precisely placed label. | Labeling can be directed away from the C-terminal binding region (Trp-Ala-Val-Gly-His-Leu) to preserve receptor affinity. The N-terminal acetyl group can be replaced with a functionalized linker for conjugation. |
| Enzymatic Ligation | Utilizes enzymes like sortase or transglutaminase to form a peptide bond between the peptide and a payload, offering high specificity under mild conditions. | Can be used to attach larger molecules, such as proteins or antibodies, to the peptide for creating multifunctional agents. |
| Activatable Probes | Designing conjugates where the imaging agent's signal is "off" until the peptide binds its target or is cleaved by a specific enzyme in the target microenvironment. | Conjugating the peptide to a quenched fluorescent dye that becomes unquenched upon binding to GRPR, thereby increasing the signal-to-background ratio in imaging applications. rsc.org |
These advanced methods provide precise control over the final conjugate's structure, which is essential for optimizing its performance in imaging and other research applications. mdpi.com
Applications in Nanobiotechnology and Material Science as a Model Peptide
Peptides are increasingly recognized as versatile building blocks for creating novel nanomaterials due to their ability to self-assemble into ordered structures. routledge.comnih.govdovepress.com this compound possesses the characteristics of a self-assembling peptide, with hydrophobic residues (Trp, Ala, Val, Leu) and hydrophilic/charged residues (His). This amphiphilic nature can drive its assembly into structures like nanofibers, nanotubes, or hydrogels under specific conditions (e.g., pH, concentration). scienceopen.comresearchgate.net
Potential Applications:
Drug Delivery Vehicles: Self-assembled nanostructures could encapsulate therapeutic agents. Since the peptide targets the GRP receptor, these nanocarriers could potentially deliver drugs specifically to cancer cells, reducing systemic toxicity. nih.gov
Tissue Engineering Scaffolds: Peptide-based hydrogels can mimic the extracellular matrix, providing a scaffold for three-dimensional cell culture and tissue regeneration. dovepress.comscienceopen.com Functionalizing these scaffolds with the GRPR-targeting sequence could be used to study or influence the behavior of specific cell types.
Biosensors: When assembled on a surface, the peptide nanostructures could be used as biorecognition elements in biosensors designed to detect molecules that interact with the GRP receptor or to detect the receptor itself. dovepress.com
As a model peptide, this compound provides a platform to study the fundamental principles of peptide self-assembly and to design new functional biomaterials. scienceopen.comresearchgate.net
Machine Learning and Artificial Intelligence in Peptide Design and Activity Prediction for this compound and its Analogs
Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling the rapid analysis of complex datasets and the predictive design of new molecules. plos.orgnih.govoup.com These computational tools can be applied to this compound to accelerate the development of analogs with improved properties.
Activity Prediction: AI models can be trained on existing data of peptide sequences and their corresponding biological activities (e.g., receptor binding affinity). researchgate.netnih.gov These models can then predict the activity of new, untested analogs of this compound, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. plos.org
De Novo Peptide Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can design entirely new peptide sequences that are optimized for specific properties, such as high affinity for the GRP receptor, increased stability, or reduced off-target effects. nih.govoup.com
Structure-Activity Relationship (SAR) Analysis: ML algorithms can identify subtle patterns in peptide sequences that correlate with their activity. nih.gov By analyzing analogs of this compound, these models can determine which amino acid positions are most critical for receptor binding and which can be modified to enhance other properties.
The integration of AI and ML into the research workflow promises to significantly reduce the time and cost associated with discovering and optimizing new peptide-based diagnostics and therapeutics. plos.orgresearchgate.netnih.gov
Q & A
Basic: What is the primary biological target of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2, and what experimental methods confirm its specificity?
This compound is a truncated analogue of gastrin-releasing peptide (GRP) and targets gastrin-releasing peptide receptors (GRPr), which are overexpressed in cancers such as prostate, breast, and pancreatic malignancies . Specificity is confirmed via competitive receptor-binding assays using radiolabeled bombesin (BBN) analogues and in vitro/in vivo models (e.g., PC-3 prostate cancer cells). Receptor blockade studies with GRPr antagonists further validate target specificity .
Basic: What are the recommended methods for synthesizing and purifying this compound?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) with gradients of acetonitrile/water (0.1% TFA) is used for purification. Purity (>95%) is verified via analytical HPLC, and structural confirmation is achieved through electrospray ionization mass spectrometry (ESI-MS) .
Advanced: How can researchers design in vivo studies to evaluate pharmacokinetics and biodistribution of this compound conjugates?
- Radiolabeling : Use Tc or Ga for SPECT/PET imaging. Pre-conjugate the peptide with chelators (e.g., DOTA) before labeling .
- Animal Models : Employ tumor-bearing rodents (e.g., PC-3 xenografts). Administer the radiolabeled conjugate intravenously and perform time-course biodistribution studies.
- Data Analysis : Quantify uptake in tumors vs. normal tissues (e.g., pancreas, liver) using gamma counting or autoradiography. Receptor specificity is confirmed via pre-injection of excess unlabeled peptide .
Advanced: What computational and experimental approaches predict receptor binding efficacy after structural modifications?
- Molecular Dynamics (MD) Simulations : Analyze conformational stability and ligand-receptor interactions (e.g., GRPr binding pockets) .
- Quantum Chemical Calculations : Optimize peptide structure and electron density profiles to assess interaction energy .
- Alanine Scanning : Systematically replace residues to identify critical binding motifs (e.g., His and Trp are essential for GRPr activation) .
Basic: Which in vitro assays assess the bioactivity of this compound analogues?
- Competitive Binding Assays : Use I-Tyr-BBN to measure IC values in GRPr-expressing cell lines .
- Functional Assays : Monitor intracellular calcium flux or cAMP production post-receptor activation .
- Proliferation Assays : Evaluate tumor cell growth inhibition in response to peptide treatment .
Advanced: How should discrepancies in binding affinity data across studies be addressed?
- Control for Assay Conditions : Standardize buffer pH, temperature, and receptor density.
- Species-Specific Receptors : Validate cross-reactivity using human vs. animal GRPr isoforms .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to resolve contradictions .
Basic: Which analytical techniques confirm the purity and structure of this compound?
- RP-HPLC : Purity assessment with C18 columns and UV detection at 220 nm .
- ESI-MS : Molecular weight confirmation (expected [M+H]: ~991.17 Da) .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via ion-exchange chromatography .
Advanced: What strategies enhance metabolic stability while maintaining GRPr affinity?
- Cyclization : Introduce lactam bridges (e.g., Glu/Lys side-chain linkage) to reduce protease susceptibility .
- D-Amino Acid Substitution : Replace L-amino acids (e.g., D-Arg) to resist enzymatic degradation .
- PEGylation : Attach polyethylene glycol to prolong half-life without blocking receptor-binding domains .
Basic: How does the amino acid sequence relate to GRPr agonist activity?
The sequence retains the GRPr-binding core (His-Trp-Ala-Val) of bombesin. His residues mediate receptor interaction, while Gly and Leu provide structural flexibility. Trp is critical for hydrophobic anchoring in the receptor pocket .
Advanced: How can this peptide be modified for theranostic applications?
- Dual-Labeling : Conjugate with Lu (therapy) and Ga (imaging) for simultaneous treatment and monitoring .
- Hybrid Constructs : Fuse with tumor-penetrating peptides (e.g., iRGD) to enhance delivery .
- Preclinical Validation : Test efficacy in orthotopic models and correlate imaging signals with histopathological response .
Notes
- References : Evidence IDs are cited for reproducibility and methodological transparency.
- Data Tables : For brevity, tabular data (e.g., IC values, pharmacokinetic parameters) should be included in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
